An In-Depth Technical Guide to 7-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 7-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 7-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, a fluorinated azaindole derivative of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel heterocyclic scaffolds for therapeutic agent design.
Introduction: The Significance of the 1H-pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine, also known as 5-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purine and indole allows it to function as a bioisostere, interacting with a wide range of biological targets. The strategic placement of nitrogen atoms in the bicyclic system offers opportunities for hydrogen bonding and other non-covalent interactions within enzyme active sites and receptor binding pockets.
The introduction of a fluorine atom at the 7-position can significantly modulate the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and binding affinity. The aldehyde functionality at the 3-position serves as a versatile synthetic handle, enabling a variety of chemical transformations for the construction of diverse compound libraries. Derivatives of the 1H-pyrrolo[3,2-c]pyridine core have shown promise as potent inhibitors of various kinases, making them attractive candidates for the development of novel anticancer and anti-inflammatory therapies[1][2][3].
Physicochemical Properties
A thorough understanding of the physicochemical properties of 7-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is essential for its application in drug discovery and development.
| Property | Value | Source |
| Molecular Formula | C₈H₅FN₂O | [4] |
| Molecular Weight | 164.14 g/mol | [4] |
| CAS Number | 1190315-32-2 | [4] |
| Appearance | Predicted to be a white to yellow powder or crystalline solid. | Inferred from related compounds |
| Solubility | Expected to be soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. | Inferred from related compounds |
| Purity | Commercially available with purities typically ≥95%. | N/A |
Synthesis of 7-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
The synthesis of 7-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is most effectively achieved through the Vilsmeier-Haack formylation of the commercially available precursor, 7-Fluoro-1H-pyrrolo[3,2-c]pyridine.
Diagram: Synthetic Pathway
Caption: Synthesis of the target compound via Vilsmeier-Haack formylation.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is a well-established method for the formylation of electron-rich heterocyclic compounds. The causality behind this experimental choice lies in the high regioselectivity of the Vilsmeier-Haack reaction for the C3 position of the 1H-pyrrolo[3,2-c]pyridine nucleus, which is the most nucleophilic position.
Materials:
-
7-Fluoro-1H-pyrrolo[3,2-c]pyridine (commercially available from suppliers such as Fluorochem, MilliporeSigma, and Appretech Scientific)[5][6][7]
-
Phosphorus oxychloride (POCl₃)
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N,N-Dimethylformamide (DMF), anhydrous
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.5 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. The formation of the Vilsmeier reagent, a chloroiminium salt, is the critical first step.
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Formylation Reaction: Dissolve 7-Fluoro-1H-pyrrolo[3,2-c]pyridine (1 equivalent) in anhydrous DCM and add it to the freshly prepared Vilsmeier reagent at 0 °C. Remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and a saturated solution of NaHCO₃. Stir vigorously until the gas evolution ceases. The pH of the aqueous layer should be basic (pH 8-9).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer). Combine the organic layers.
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Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 7-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde as a solid.
Chemical Reactivity and Synthetic Utility
The aldehyde group at the C3 position of 7-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a versatile functional group that can undergo a wide array of chemical transformations. This reactivity is key to its utility as a building block in the synthesis of more complex molecules.
Diagram: Reactivity Profile
Caption: Key chemical transformations of the 3-carbaldehyde group.
Key Reactions:
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Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard reagents such as sodium chlorite (Pinnick oxidation) or silver oxide. This carboxylic acid can then be converted to amides, esters, and other acid derivatives.
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Reduction: Reduction of the aldehyde with mild reducing agents like sodium borohydride (NaBH₄) will yield the corresponding primary alcohol. This alcohol can be further functionalized, for instance, by conversion to a leaving group for nucleophilic substitution.
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Reductive Amination: Condensation with primary or secondary amines followed by reduction of the resulting imine or enamine provides access to a wide range of substituted amine derivatives.
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Wittig and Horner-Wadsworth-Emmons Reactions: These olefination reactions allow for the formation of carbon-carbon double bonds, enabling the extension of the carbon skeleton and the synthesis of various vinyl-substituted pyrrolopyridines.
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Condensation Reactions: The aldehyde can participate in various condensation reactions, such as Knoevenagel or aldol-type reactions, to form more complex molecular architectures.
Applications in Drug Discovery
The 1H-pyrrolo[3,2-c]pyridine scaffold is a cornerstone in the design of kinase inhibitors. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, mimicking the hinge-binding motif of ATP in many kinase active sites. The fluoro-substituent can enhance binding affinity through favorable interactions and improve metabolic stability.
Derivatives of 1H-pyrrolo[3,2-c]pyridine have been investigated as inhibitors of a variety of kinases, including:
-
FMS Kinase (CSF-1R): This kinase is implicated in various cancers and inflammatory diseases. Pyrrolo[3,2-c]pyridine derivatives have shown potent inhibitory activity against FMS kinase[1].
-
Mitotic Kinase Monopolar Spindle 1 (MPS1): MPS1 is a key regulator of the spindle assembly checkpoint and is a target for cancer therapy. 1H-pyrrolo[3,2-c]pyridine-based compounds have been developed as orally bioavailable MPS1 inhibitors.
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Toll-like Receptors (TLRs): Certain pyrrolo[3,2-c]pyridine derivatives have been patented as inhibitors of TLRs 7, 8, and 9, suggesting their potential in treating autoimmune diseases and inflammatory conditions.
The aldehyde functionality of 7-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde provides a crucial entry point for the synthesis of libraries of compounds to be screened against these and other important biological targets.
Diagram: Role in Kinase Inhibition
Caption: The pyrrolo[3,2-c]pyridine scaffold as a kinase hinge-binder.
Conclusion
7-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis is straightforward from commercially available starting materials, and its chemical reactivity allows for the generation of a wide array of derivatives. The inherent biological potential of the 1H-pyrrolo[3,2-c]pyridine scaffold, enhanced by the presence of the fluorine and aldehyde functionalities, makes this compound a highly attractive starting point for the development of novel therapeutic agents, particularly in the area of kinase inhibition.
References
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7-Fluoro-1H-pyrrolo[3,2-C]pyridine. Appretech Scientific Limited. [Link]
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1H-Pyrrolo[3,2-c]pyridine-3-carboxaldehyde, 7-fluoro-. Appchem. [Link]
- Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. ACS Med. Chem. Lett.
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Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. PMC. [Link]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Semantic Scholar. [Link]
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Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. MDPI. [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. [Link]225/)
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